![molecular formula C10H9ClN2O2 B2790714 methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate CAS No. 181054-01-3](/img/structure/B2790714.png)
methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate
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Description
- Use : It serves as an alkylating agent and an industrial solvent for various applications, including the synthesis of dodecylbenzyl chloride, water repellents, ion-exchange resins, and polymers. Additionally, it plays a role as a chloromethylation reagent in organic synthesis .
Molecular Structure Analysis
The compound’s molecular structure consists of a benzimidazole ring with a carboxylate group at position 5. The chlorine atom is attached to the benzene ring via a methylene (CH2) linker. The methyl group is connected to the carboxylate moiety. The overall structure ensures its reactivity as an alkylating agent .
Chemical Reactions Analysis
- Protecting Group : In organic synthesis, it is used to introduce the methoxymethyl (MOM) protecting group .
Physical And Chemical Properties Analysis
Safety and Hazards
- Precautionary Statements : P234 (Keep only in original container), P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331+P310 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician), P303+P361+P353+P310+P363 (IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. Immediately call a POISON CENTER or doctor/physician), P304+P340+P310 (IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor/physician), P305+P351+P338+P310 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician), P390 (Absorb spillage to prevent material damage), P405 (Store locked up), P406 (Store in corrosive resistant container), P501 (Dispose of contents/container in accordance with local/regional/national/international regulations) .
properties
IUPAC Name |
methyl 2-(chloromethyl)-3H-benzimidazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-15-10(14)6-2-3-7-8(4-6)13-9(5-11)12-7/h2-4H,5H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJPQNYLAADYLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(N2)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate |
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